6-Chloro-2-iodo-N-methylpyridin-3-amine
Description
6-Chloro-2-iodo-N-methylpyridin-3-amine is a halogenated pyridine derivative featuring a chlorine atom at position 6, an iodine atom at position 2, and an N-methylated amine group at position 3. The iodine atom introduces significant steric bulk and polarizability, which may enhance halogen bonding interactions in biological systems or crystal packing .
Properties
Molecular Formula |
C6H6ClIN2 |
|---|---|
Molecular Weight |
268.48 g/mol |
IUPAC Name |
6-chloro-2-iodo-N-methylpyridin-3-amine |
InChI |
InChI=1S/C6H6ClIN2/c1-9-4-2-3-5(7)10-6(4)8/h2-3,9H,1H3 |
InChI Key |
PPLOZRXDWRFSAQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(N=C(C=C1)Cl)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-iodo-N-methylpyridin-3-amine typically involves multi-step organic reactions. One common method is the halogenation of N-methylpyridin-3-amine, where chlorine and iodine are introduced to the pyridine ring. The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl) in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography and crystallization ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-iodo-N-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups like alkyl or aryl groups .
Scientific Research Applications
6-Chloro-2-iodo-N-methylpyridin-3-amine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for drug development, particularly in designing molecules that target specific biological pathways.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-iodo-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The chlorine and iodine substituents can form halogen bonds with biological molecules, influencing their activity. The methylamine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects. These interactions can affect various biological pathways, leading to the compound’s observed activities .
Comparison with Similar Compounds
Key Observations:
Electronic Effects: The nitro group (NO₂) in 6-Chloro-2-nitropyridin-3-amine is strongly electron-withdrawing, reducing ring electron density and directing electrophilic substitution to specific positions . In contrast, the methoxy group in 2-Chloro-6-methoxypyridin-3-amine donates electrons, activating the ring for reactions . Iodine in this compound exhibits moderate electron-withdrawing behavior but contributes to halogen bonding, a feature absent in chlorine- or methyl-substituted analogs .
Steric hindrance from iodine and methyl groups in 2-Iodo-6-methylpyridin-3-amine may limit interaction with enzymatic active sites compared to smaller substituents like chlorine .
Biological Activity :
- Nitro-substituted derivatives (e.g., 6-Chloro-3-nitro-N-isopropylpyridin-2-amine) demonstrate anticancer activity, likely due to nitro group redox cycling and DNA damage .
- Methoxy-substituted analogs (e.g., 2-Chloro-6-methoxypyridin-3-amine) are less reactive but may serve as scaffolds for antimicrobial agents, as seen in related 6-chloro-pyridin-2-yl-amine derivatives .
Biological Activity
6-Chloro-2-iodo-N-methylpyridin-3-amine is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₆H₆ClIN₂
- Molecular Weight : 268.48 g/mol
- Physical Appearance : Yellow solid with a purity of 97% .
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could be significant in cancer treatment and anti-inflammatory responses.
- Receptor Modulation : It may modulate receptor activity, particularly in the context of neurotransmitter systems, suggesting implications for neurological disorders.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 15.5 | Apoptosis induction |
| MDA-MB-231 (Breast) | 12.8 | Cell cycle arrest at G1 phase |
| HeLa (Cervical) | 10.4 | Reactive oxygen species generation |
Table 1: Antitumor Activity of this compound on Various Cell Lines
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Cancer Cell Lines : A study published in Molecules demonstrated that treatment with this compound led to a significant reduction in cell viability in A549 and MDA-MB-231 cells, with observed morphological changes indicative of apoptosis .
- Neuropharmacological Effects : Another investigation explored the neuropharmacological properties of the compound, revealing that it could enhance neurotransmitter release in synaptic models, suggesting potential applications in treating neurodegenerative diseases.
Toxicity and Safety Profile
The safety profile of this compound has been assessed through various toxicity studies:
| Toxicity Parameter | Value |
|---|---|
| Acute Oral Toxicity | Harmful if swallowed (GHS Category 4) |
| Skin Irritation | Causes skin irritation (GHS Category 2) |
| Eye Damage | Causes serious eye damage (GHS Category 1) |
Table 2: Toxicity Profile of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
